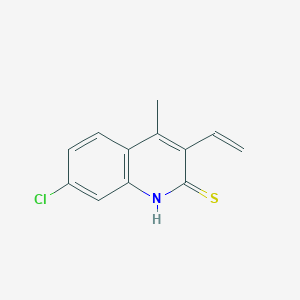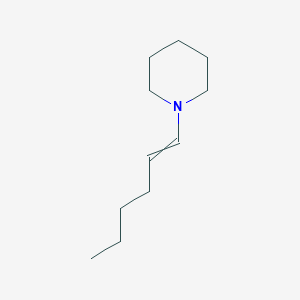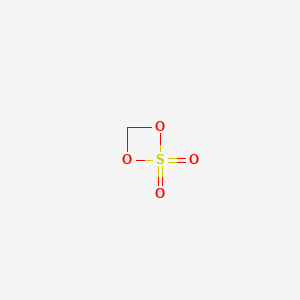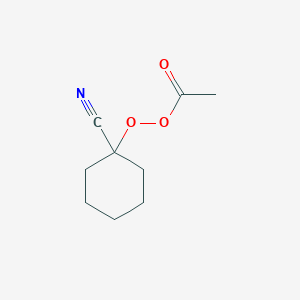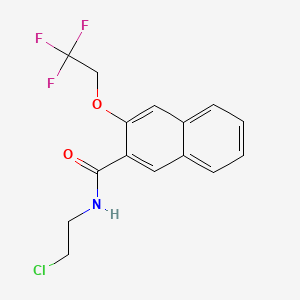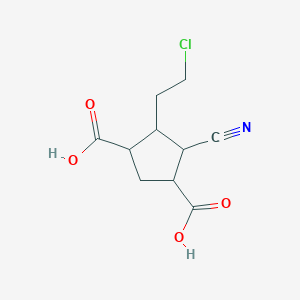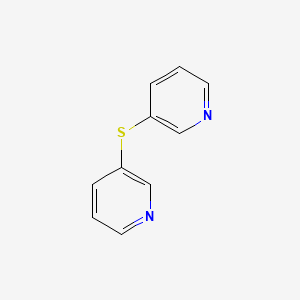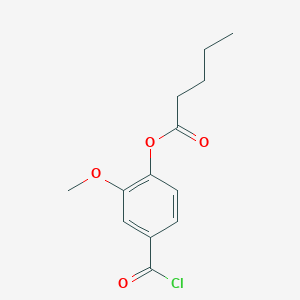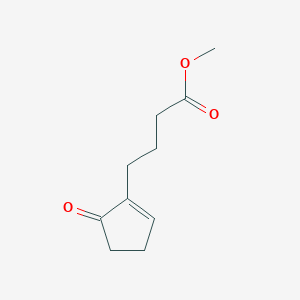![molecular formula C26H24O8 B14622544 Acetic acid;[4-(3,10-dihydroxyanthracen-9-yl)phenyl] acetate CAS No. 57374-16-0](/img/structure/B14622544.png)
Acetic acid;[4-(3,10-dihydroxyanthracen-9-yl)phenyl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;[4-(3,10-dihydroxyanthracen-9-yl)phenyl] acetate is a complex organic compound that features both acetic acid and anthracene derivatives. This compound is notable for its unique structure, which combines the properties of acetic acid with those of anthracene, a polycyclic aromatic hydrocarbon. The presence of the anthracene moiety imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[4-(3,10-dihydroxyanthracen-9-yl)phenyl] acetate typically involves the esterification of 4-(3,10-dihydroxyanthracen-9-yl)phenol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or phosphoric acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as sulfuric acid or phosphoric acid remains common, and the reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The anthracene moiety in the compound can undergo oxidation reactions, leading to the formation of quinones.
Reduction: The compound can be reduced to form dihydro derivatives, where the anthracene ring is partially hydrogenated.
Substitution: The phenyl ring in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used under acidic conditions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Nitro, sulfo, and halogenated derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Acetic acid;[4-(3,10-dihydroxyanthracen-9-yl)phenyl] acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its unique structural properties.
Wirkmechanismus
The mechanism of action of acetic acid;[4-(3,10-dihydroxyanthracen-9-yl)phenyl] acetate involves its interaction with specific molecular targets and pathways. The anthracene moiety can intercalate into DNA, disrupting the replication process and leading to potential anticancer effects. Additionally, the compound can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthracene: A polycyclic aromatic hydrocarbon with similar structural features but lacking the acetic acid moiety.
Anthraquinone: An oxidized derivative of anthracene with different chemical properties.
Phenyl acetate: A simpler ester compound without the anthracene moiety.
Uniqueness
Acetic acid;[4-(3,10-dihydroxyanthracen-9-yl)phenyl] acetate is unique due to the combination of the anthracene and acetic acid moieties, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
57374-16-0 |
|---|---|
Molekularformel |
C26H24O8 |
Molekulargewicht |
464.5 g/mol |
IUPAC-Name |
acetic acid;[4-(3,10-dihydroxyanthracen-9-yl)phenyl] acetate |
InChI |
InChI=1S/C22H16O4.2C2H4O2/c1-13(23)26-16-9-6-14(7-10-16)21-17-4-2-3-5-19(17)22(25)20-12-15(24)8-11-18(20)21;2*1-2(3)4/h2-12,24-25H,1H3;2*1H3,(H,3,4) |
InChI-Schlüssel |
OCFYUHXQFPVONI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.CC(=O)OC1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl (7R,8S)-8-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate](/img/structure/B14622462.png)
![3,3'-[(E)-Diazenediyl]bis(3-methylbutanoic acid)](/img/structure/B14622469.png)
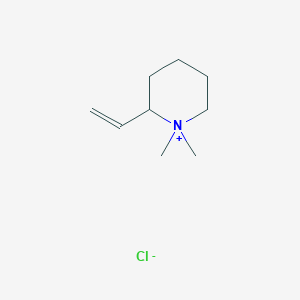
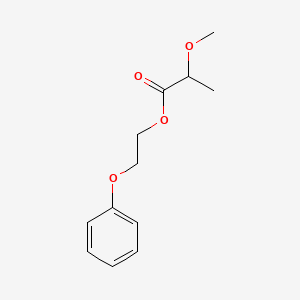
![6-Methyl-2-[2-(4-methylphenyl)ethenyl]-1H-indole](/img/structure/B14622491.png)
